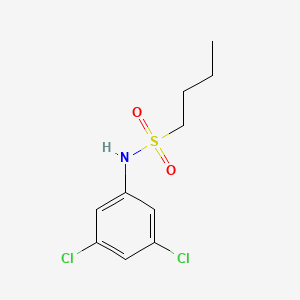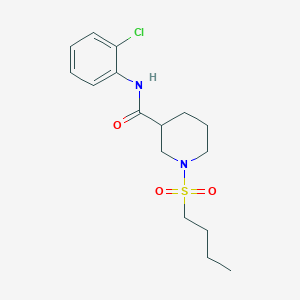![molecular formula C14H17N3O4 B5407427 7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5407427.png)
7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one, also known as MINDS (Methoxy Isonicotinoyl Spiro Nonanone Derivative), is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MINDS belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation, including topoisomerase II and DNA polymerase. This compound also activates the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. Additionally, this compound has been found to modulate the expression of several genes that are involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including cytotoxicity, neuroprotection, antioxidant, and anti-inflammatory properties. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway, which is responsible for the regulation of programmed cell death. This compound also protects neurons from oxidative stress and prevents the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has several advantages for lab experiments, including its high solubility in organic solvents, which makes it easy to prepare solutions for in vitro studies. This compound also exhibits potent cytotoxicity against cancer cells, which makes it a potential candidate for the development of anticancer drugs. However, there are some limitations to the use of this compound in lab experiments, including its low water solubility, which makes it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to elucidate its mode of action.
Zukünftige Richtungen
There are several future directions for the research on 7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications in other diseases. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, but further studies are needed to evaluate its safety and efficacy in vivo. Additionally, the development of this compound derivatives with improved pharmacokinetic properties may lead to the development of more effective drugs for the treatment of various diseases.
Synthesemethoden
7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one can be synthesized through a multistep process that involves the condensation of 2-methoxyisonicotinic acid with 3-methyl-1,2-diaminopropane, followed by cyclization with formaldehyde and acetic acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and chloroform.
Wissenschaftliche Forschungsanwendungen
7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that this compound exhibits potent cytotoxicity against cancer cells, especially in ovarian and breast cancer cell lines. This compound has also been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
7-(2-methoxypyridine-4-carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-16-8-14(21-13(16)19)4-6-17(9-14)12(18)10-3-5-15-11(7-10)20-2/h3,5,7H,4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLKLTIZUFXGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(C2)C(=O)C3=CC(=NC=C3)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5407367.png)
![3-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5407372.png)
![(1S*,6R*)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5407383.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5407395.png)
![5-nitro-6-[2-(5-phenyl-2-furyl)vinyl]-2,4-pyrimidinediol](/img/structure/B5407398.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5407403.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5407405.png)

![methyl {4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-iodophenoxy}acetate](/img/structure/B5407413.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5407429.png)

![(3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}phenyl)methanol](/img/structure/B5407439.png)

